molecular formula C13H18IN3 B7017188 N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine;hydroiodide

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine;hydroiodide

Cat. No.: B7017188
M. Wt: 343.21 g/mol
InChI Key: VNTOYNIPDYQFNJ-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydronaphthalene ring system attached to an imidazole ring, which is further modified with a hydroiodide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydronaphthalene and 4,5-dihydro-1H-imidazole.

  • Reaction Steps:

  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the imidazole ring.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the hydroiodide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the imidazole ring.

  • Substitution Products: Different substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development. Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to these targets and modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to downstream effects.

  • Receptors: It may bind to specific receptors, triggering signaling pathways.

Comparison with Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are structurally similar and also interact with receptors.

  • 5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar tetrahydronaphthalene ring system.

Uniqueness:

  • Specificity: N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine;hydroiodide has unique structural features that may confer specific biological or chemical properties not found in similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-imidazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.HI/c1-2-4-11-9-12(6-5-10(11)3-1)16-13-14-7-8-15-13;/h1-4,12H,5-9H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTOYNIPDYQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC3=NCCN3.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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